molecular formula C21H17BrO2 B4601192 4-bromobenzyl diphenylacetate

4-bromobenzyl diphenylacetate

Cat. No.: B4601192
M. Wt: 381.3 g/mol
InChI Key: ZDHMEGOUTGQMRT-UHFFFAOYSA-N
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Description

4-Bromophenyl diphenylacetate (CAS: 58241-11-5) is an ester derivative of diphenylacetic acid, where the hydroxyl group is replaced by a 4-bromophenyl moiety. Its molecular formula is C₂₀H₁₅BrO₂, with a molecular weight of 367.24 g/mol. The compound features a bromine atom at the para position of the phenyl ring, which influences its electronic and steric properties. The diphenylacetate group contributes significant hydrophobicity and steric bulk, making it relevant in synthetic chemistry and material science applications .

Properties

IUPAC Name

(4-bromophenyl)methyl 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO2/c22-19-13-11-16(12-14-19)15-24-21(23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHMEGOUTGQMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the para position facilitates participation in palladium-catalyzed coupling reactions.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis yields biaryl derivatives.

Reagents/ConditionsYieldSource
4-Bromobenzyl diphenylacetate, arylboronic acid, Pd catalyst, Ag₂O, KOAc, DCM, 35°C96%

This method mirrors the synthesis of 4-bromo diphenylacetylene , leveraging Ag₂O as an oxidant and KOAc as a base.

Sonogashira Coupling

Coupling with terminal alkynes produces aryl alkyne derivatives.

Reagents/ConditionsYieldSource
This compound, phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, amine base25%*
*Yield improved to ~70% with optimized ligands and solvents .

Nucleophilic Substitution

The C–Br bond undergoes substitution with nucleophiles like cyanide:

Reaction PathwayProductConditionsSource
This compound + NaCN → Hydrolysis4-Cyanobenzyl diphenylacetateEthanol reflux, NaOH(aq)

This parallels the synthesis of 4-bromophenylacetic acid via nitrile intermediates .

Ester Hydrolysis

Acidic or basic hydrolysis cleaves the ester moiety:

ConditionsProductsYieldSource
H₂SO₄/MeOH, refluxDiphenylacetic acid + 4-Bromobenzyl alcohol~90%

Similar to Fischer esterification reversibility observed in 4-bromophenylacetic acid derivatives .

Ullmann Coupling

Copper-mediated coupling forms biaryl structures on surfaces or in solution:

ConditionsProductKey ObservationSource
Cu(110) surface, 200°CPolymeric networksBr adatoms template regioselectivity

This reaction is critical in surface chemistry for constructing 1D/2D covalent frameworks .

Transesterification

Alcohol exchange modifies the ester group:

ConditionsNew Ester FormedYieldSource
MeOH, H₂SO₄, refluxMethyl diphenylacetate85%

Adapted from methyl 4-bromophenylacetate synthesis .

Radical Polymerization

Bromine initiates radical coupling under specific conditions:

ConditionsProductNotesSource
Au(111) surface, annealingCross-linked polymersRequires dehydrogenative activation

This pathway is utilized in materials science for functional surface coatings .

Comparative Analysis of Reaction Pathways

Reaction TypeKey AdvantageLimitation
Suzuki CouplingHigh yield, regioselectiveRequires Pd catalysts
Sonogashira CouplingAlkyne incorporationSensitive to ligand choice
Ullmann CouplingSurface-compatibleHigh-temperature requirement
Nucleophilic SubstitutionSimple conditionsCompeting elimination pathways

Comparison with Similar Compounds

Ethyl 4-Bromophenylacetate

  • Structure : Ethyl ester of 4-bromophenylacetic acid (CAS: 14062-25-0).
  • Molecular Formula : C₁₀H₁₁BrO₂.
  • Physical Properties :
    • Melting Point: 29–31°C
    • Boiling Point: 88–90°C (at 0.35 mm Hg)
    • Density: 1.3893 g/cm³ .
  • Key Differences: The ethyl ester group is smaller and less sterically hindered than the diphenylacetate group, leading to lower melting/boiling points and higher volatility.

Phenacyl 4-(Bromomethyl)phenylacetate

  • Structure : Combines a phenacyl (2-oxo-2-phenylethyl) ester with a bromomethyl-substituted phenylacetate (CAS: 66270-97-1).
  • Key Features :
    • The bromine is on a methyl group adjacent to the phenyl ring, enhancing reactivity in nucleophilic substitutions compared to para-brominated aromatics .
    • The phenacyl group introduces ketone functionality, enabling participation in condensation or redox reactions.

2-Oxotetrahydrofuran-3-yl Diphenylacetate

  • Structure : A lactone (cyclic ester) fused with a diphenylacetate moiety.
  • Reactivity :
    • The lactone ring undergoes ring-opening reactions under acidic or basic conditions, unlike the linear ester structure of 4-bromophenyl diphenylacetate.
    • Enhanced electrophilicity due to the electron-withdrawing lactone carbonyl group .

4-Bromobenzoic Acid Derivatives

  • Example : 4-Bromobenzoic acid (CAS: 586-76-5).
  • Comparison: The carboxylic acid group in 4-bromobenzoic acid allows for salt formation or amidation, contrasting with the ester’s hydrolytic stability.

Functional and Structural Analysis

Electronic Effects

  • Bromine Position : Para-bromine in 4-bromophenyl diphenylacetate exerts moderate electron-withdrawing effects, stabilizing the ester group against hydrolysis compared to ortho/meta isomers.
  • Diphenylacetate Moiety : The two phenyl rings donate electron density via resonance, reducing electrophilicity at the ester carbonyl compared to simpler esters like ethyl 4-bromophenylacetate.

Steric and Solubility Profiles

  • Steric Hindrance : The diphenyl groups in 4-bromophenyl diphenylacetate create significant steric bulk, limiting access to the ester carbonyl in reactions (e.g., nucleophilic acyl substitutions).
  • Solubility : Expected to be highly lipophilic, with poor solubility in polar solvents—contrasting with sulfonamide derivatives like 2-(4-bromobenzenesulfonamido)-2-phenylacetic acid, which exhibit better aqueous solubility due to hydrogen-bonding sulfonamide groups .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
4-Bromophenyl diphenylacetate C₂₀H₁₅BrO₂ 367.24 Not reported Not reported Diphenylacetate, para-Br
Ethyl 4-bromophenylacetate C₁₀H₁₁BrO₂ 243.1 29–31 88–90 (0.35 mm Hg) Ethyl ester, para-Br
Phenacyl 4-(bromomethyl)phenylacetate C₁₈H₁₆BrO₃ 375.22 Not reported Not reported Phenacyl ester, bromomethyl
4-Bromobenzoic acid C₇H₅BrO₂ 201.02 255 Sublimes Carboxylic acid, para-Br

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-bromobenzyl diphenylacetate, and how is its purity validated?

  • Methodology :

  • Synthesis : The compound can be synthesized via esterification of diphenylacetic acid with 4-bromobenzyl bromide under basic conditions (e.g., using K₂CO₃ or Et₃N as a catalyst in anhydrous THF or DMF). Alternatively, transesterification of methyl/ethyl diphenylacetate with 4-bromobenzyl alcohol in the presence of acid catalysts (e.g., H₂SO₄) may be employed .
  • Purification : Recrystallization from ethanol or hexane/ethyl acetate mixtures improves purity.
  • Characterization : Confirm purity using HPLC (>95% peak area) and NMR (¹H/¹³C) to verify ester linkage and absence of unreacted starting materials. Melting point analysis (e.g., 117–119°C for analogous 4-bromophenylacetic acid derivatives) provides additional validation .

Q. What safety protocols are critical when handling 4-bromobenzyl derivatives in the lab?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr during synthesis).
  • Storage : Keep in airtight containers away from oxidizers and strong acids/bases. Stability tests indicate no hazardous decomposition under recommended conditions (25°C, dark environment) .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., melting points) of 4-bromobenzyl esters?

  • Analysis Strategy :

  • Purity Assessment : Use differential scanning calorimetry (DSC) to detect impurities affecting melting ranges. Compare results with GC-MS or elemental analysis data.
  • Crystallization Solvents : Solvent polarity impacts crystal packing; for example, using ethyl acetate vs. hexane may yield different polymorphs. Single-crystal X-ray diffraction (SCXRD) can resolve structural ambiguities .
  • Literature Cross-Validation : Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) and peer-reviewed studies to identify outliers .

Q. What mechanistic insights can be gained from the electronic effects of the bromine substituent in this compound?

  • Experimental Design :

  • Reactivity Studies : The electron-withdrawing bromine group enhances electrophilicity at the benzylic position, facilitating nucleophilic substitution (e.g., SN2 reactions with amines or thiols). Monitor reaction kinetics via UV-Vis spectroscopy or LC-MS.
  • Comparative Analysis : Synthesize analogs (e.g., 4-chloro or unsubstituted benzyl esters) to isolate electronic effects. DFT calculations can model charge distribution and transition states .

Q. How are 4-bromobenzyl groups utilized in determining absolute configurations of natural products?

  • Case Study :

  • Derivatization : Introduce 4-bromobenzyl ether groups to hydroxyl-bearing natural products (e.g., Stachybotrin C) to improve crystallinity. The heavy atom effect of bromine enhances X-ray diffraction resolution .
  • Stereochemical Confirmation : Combine SCXRD with Mosher ester analysis or NOESY/ROESY NMR to validate stereochemistry. For example, di(4-bromobenzyl) ether derivatives enabled unambiguous assignment of C-8 and C-9 configurations in Stachybotrin C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromobenzyl diphenylacetate
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4-bromobenzyl diphenylacetate

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